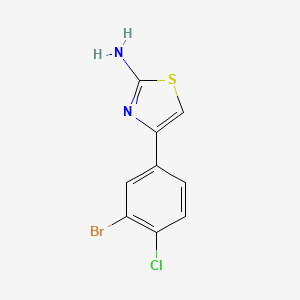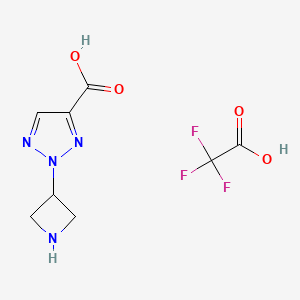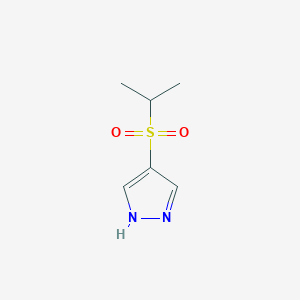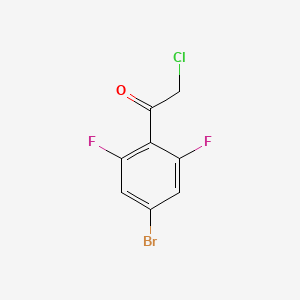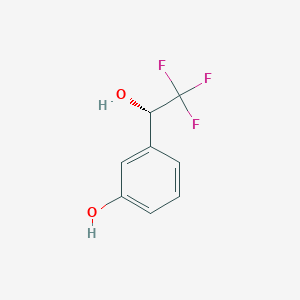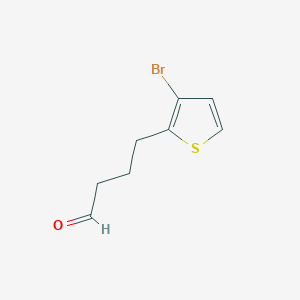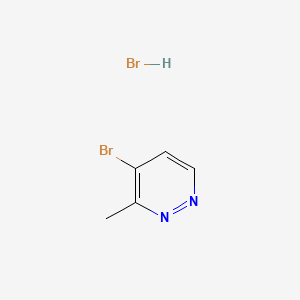
4-Bromo-3-methylpyridazine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methylpyridazine hydrobromide is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyridazine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylpyridazine hydrobromide typically involves the bromination of 3-methylpyridazine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridazine ring.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methylpyridazine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridazine ring.
Major Products Formed
Substitution Reactions: Products include 4-azido-3-methylpyridazine and 4-thiocyanato-3-methylpyridazine.
Oxidation Reactions: Products include 4-bromo-3-pyridazinecarboxylic acid and 4-bromo-3-pyridazinecarboxaldehyde.
Reduction Reactions: Products include 4-bromo-3-methyl-1,2-dihydropyridazine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methylpyridazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methylpyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyridazine ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methyl group can also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-methylpyridazine hydrobromide can be compared with other similar compounds such as:
4-Chloro-3-methylpyridazine: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
3-Methylpyridazine: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
4-Bromo-3-ethylpyridazine: Similar structure but with an ethyl group instead of a methyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the methyl group, making it a valuable compound in various chemical and biological studies.
Eigenschaften
Molekularformel |
C5H6Br2N2 |
|---|---|
Molekulargewicht |
253.92 g/mol |
IUPAC-Name |
4-bromo-3-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3;1H |
InChI-Schlüssel |
FQQIJKLXJPONJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=N1)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


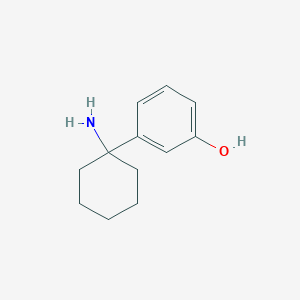

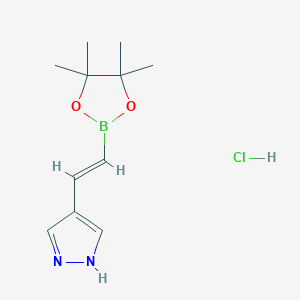
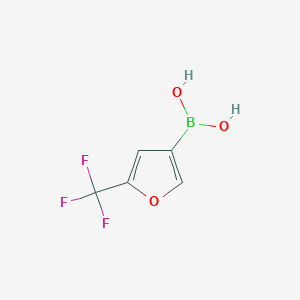

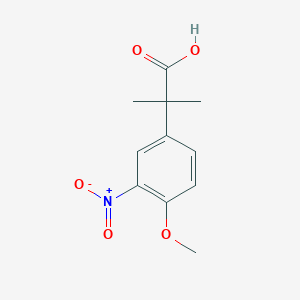
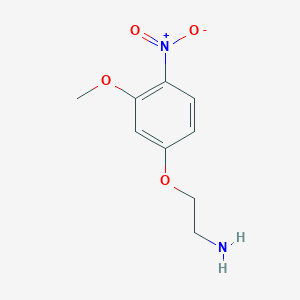
![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)
